molecular formula C16H11Cl3O6 B14426498 Benzoic acid, 3,3'-(2,2,2-trichloroethylidene)bis[6-hydroxy- CAS No. 85273-91-2

Benzoic acid, 3,3'-(2,2,2-trichloroethylidene)bis[6-hydroxy-

Cat. No.: B14426498
CAS No.: 85273-91-2
M. Wt: 405.6 g/mol
InChI Key: JKVBVCSXZSPKTC-UHFFFAOYSA-N
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Description

Benzoic acid, 3,3’-(2,2,2-trichloroethylidene)bis[6-hydroxy- is a chemical compound known for its unique structure and properties It is characterized by the presence of two benzoic acid moieties connected via a trichloroethylidene bridge, with hydroxyl groups attached to the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3,3’-(2,2,2-trichloroethylidene)bis[6-hydroxy- typically involves the reaction of 3,3’-(2,2,2-trichloroethylidene)bisphenol with benzoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and requires controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain a high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,3’-(2,2,2-trichloroethylidene)bis[6-hydroxy- undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The trichloroethylidene bridge can be reduced under specific conditions.

    Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the trichloroethylidene bridge.

    Substitution: Halogenated or nitrated derivatives of the benzene rings.

Scientific Research Applications

Benzoic acid, 3,3’-(2,2,2-trichloroethylidene)bis[6-hydroxy- has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of benzoic acid, 3,3’-(2,2,2-trichloroethylidene)bis[6-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The trichloroethylidene bridge may also play a role in the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2,3,6-trichloro-
  • Benzoic acid, 3,3’-(2,2,2-trichloroethylidene)bisphenol

Uniqueness

Benzoic acid, 3,3’-(2,2,2-trichloroethylidene)bis[6-hydroxy- is unique due to its specific structure, which combines the properties of benzoic acid and trichloroethylidene

Properties

CAS No.

85273-91-2

Molecular Formula

C16H11Cl3O6

Molecular Weight

405.6 g/mol

IUPAC Name

5-[1-(3-carboxy-4-hydroxyphenyl)-2,2,2-trichloroethyl]-2-hydroxybenzoic acid

InChI

InChI=1S/C16H11Cl3O6/c17-16(18,19)13(7-1-3-11(20)9(5-7)14(22)23)8-2-4-12(21)10(6-8)15(24)25/h1-6,13,20-21H,(H,22,23)(H,24,25)

InChI Key

JKVBVCSXZSPKTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C2=CC(=C(C=C2)O)C(=O)O)C(Cl)(Cl)Cl)C(=O)O)O

Origin of Product

United States

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